molecular formula C23H18N4O B11570014 3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11570014
M. Wt: 366.4 g/mol
InChI Key: KJLQICHZRWLFCG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of methoxy and methylphenyl groups attached to the triazolophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride, followed by further functionalization to introduce the methoxy and methylphenyl groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. For example, it has been shown to inhibit the VEGFR-2 enzyme, which plays a crucial role in angiogenesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methylphenyl groups contribute to its distinct reactivity and potential therapeutic applications, differentiating it from other similar compounds .

Properties

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C23H18N4O/c1-15-7-9-16(10-8-15)21-19-5-3-4-6-20(19)23-25-24-22(27(23)26-21)17-11-13-18(28-2)14-12-17/h3-14H,1-2H3

InChI Key

KJLQICHZRWLFCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC

Origin of Product

United States

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